Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.: 474432-56-9
Cat. No.: VC7133031
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201
* For research use only. Not for human or veterinary use.
![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate - 474432-56-9](/images/structure/VC7133031.png)
Specification
CAS No. | 474432-56-9 |
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Molecular Formula | C10H10N2O3 |
Molecular Weight | 206.201 |
IUPAC Name | methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 |
Standard InChI Key | KSBXLXBYELWDNC-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2C=C(C=CN2N=C1)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazolo[1,5-a]pyridine scaffold, a bicyclic system merging pyrazole and pyridine rings. Key functional groups include:
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Hydroxymethyl group (-CHOH) at the 5-position, contributing to hydrogen-bonding potential.
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Methyl ester (-COOCH) at the 3-position, influencing lipophilicity and metabolic stability .
The SMILES notation accurately represents its connectivity .
Physicochemical Parameters
Experimental and predicted properties include:
Property | Value | Source Method |
---|---|---|
Density | 1.35 ± 0.1 g/cm³ (predicted) | Computational model |
pKa | 12.95 ± 0.10 (predicted) | Acid-base analysis |
Storage Stability | Sealed, dry, 2–8°C | Supplier guidelines |
The elevated pKa suggests the hydroxymethyl group participates in hydrogen bonding under physiological conditions, a trait critical for target interactions .
Synthesis and Characterization
Synthetic Routes
While explicit protocols for this compound are scarce, analogous pyrazolo[1,5-a]pyridine derivatives are synthesized via:
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Cyclocondensation: Reacting aminopyrazoles with α,β-unsaturated carbonyl compounds.
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Functional Group Interconversion: Introducing hydroxymethyl via reduction of ester or nitrile precursors .
For example, methyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: HVUFCSTWPCWKKQ) undergoes desilylation to yield the hydroxymethyl derivative .
Analytical Characterization
Key techniques for structural verification:
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NMR Spectroscopy: and NMR confirm substituent positions and esterification.
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Mass Spectrometry: ESI-MS validates the molecular ion peak at m/z 206.20 .
Comparative Analysis with Structural Analogues
A comparison with related compounds highlights the impact of substituent modifications:
Compound Name | CAS | Key Differences | Biological Implications |
---|---|---|---|
Methyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | 2090168-50-4 | Lacks hydroxymethyl; increased lipophilicity | Reduced solubility, altered target selectivity |
Methyl 6-hydroxy-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | N/A | Hydroxyl vs. hydroxymethyl; positional isomerism | Varied hydrogen-bonding capacity |
The hydroxymethyl group in methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate balances polarity and metabolic stability, making it a versatile intermediate .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Prodrug Development: Ester-to-acid conversion enables controlled drug release.
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Kinase Inhibitor Libraries: Modular synthesis supports high-throughput screening .
Chemical Biology Probes
Tagged derivatives (e.g., fluorescent analogs) could map kinase binding sites or study cellular uptake mechanisms .
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